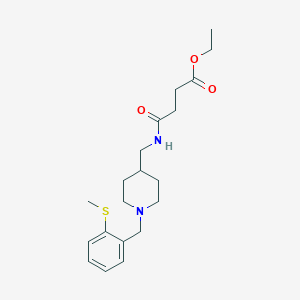
Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains an ethyl ester group and a methylthio group, which are common functional groups in organic chemistry.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods, including cyclization and multicomponent reactions .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, and the piperidine ring could participate in various reactions .
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Ethyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a compound of interest in chemical synthesis and molecular structure studies. Research in this area focuses on the synthesis of related compounds through Knoevenagel condensation reactions and the investigation of their molecular structures via spectroscopic methods and X-ray diffraction studies. These studies provide insights into the compound's chemical properties, including its crystal and molecular structure, which can be crucial for further applications in material science and drug development. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized through a similar process, exhibited antimicrobial activity, highlighting the potential for related compounds to serve as bases for antimicrobial agents (Kariyappa et al., 2016).
Biological Activities and Pharmaceutical Applications
The structural analogs and derivatives of this compound have been studied for their biological activities, including antimicrobial, antioxidant, and enzyme inhibition effects. These studies contribute to the development of new pharmaceutical agents. For example, compounds synthesized from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate show a wide range of biological activities, offering potential as bases for developing new drugs with antimicrobial and antioxidant properties (Honey et al., 2012). Moreover, the exploration of new synthetic routes and the biological evaluation of these compounds can lead to the discovery of novel therapeutic agents with specific activities against various diseases.
Metabolic Pathways and Biochemical Research
Research has also focused on the metabolic pathways and biochemical properties of related compounds. For instance, studies on the biosynthesis of ethylene from methionine have identified 4-methylthio-2-oxobutanoate as a putative intermediate, underscoring the significance of similar compounds in understanding metabolic processes in organisms. Such research can provide valuable insights into the biochemical roles of these compounds and their potential applications in biotechnology and agriculture (Billington et al., 1979).
Properties
IUPAC Name |
ethyl 4-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-3-25-20(24)9-8-19(23)21-14-16-10-12-22(13-11-16)15-17-6-4-5-7-18(17)26-2/h4-7,16H,3,8-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCQVEOGQAZFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2672536.png)

![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)
![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2672543.png)
![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)
![2-(4-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide](/img/structure/B2672545.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2672548.png)



![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2672555.png)

![6-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-3-carboxamide](/img/structure/B2672558.png)
